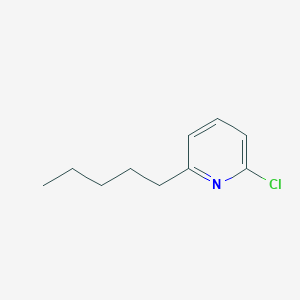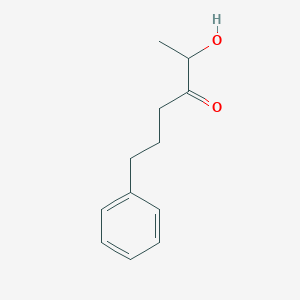
2-Hydroxy-6-phenylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-phenylhexan-3-one is an organic compound with the molecular formula C12H16O2 It is a hydroxyketone, characterized by the presence of both a hydroxyl group and a ketone group in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-phenylhexan-3-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with 3-hydroxyhexanal under basic conditions. The reaction typically proceeds as follows:
Aldol Condensation: Benzaldehyde reacts with 3-hydroxyhexanal in the presence of a base such as sodium hydroxide to form the aldol product.
Dehydration: The aldol product undergoes dehydration to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2-Hydroxy-6-phenylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-oxo-6-phenylhexanoic acid.
Reduction: Reduction of the ketone group can yield 2-hydroxy-6-phenylhexanol.
Substitution: Substitution of the hydroxyl group can yield various derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-6-phenylhexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activity, including its role as a pheromone in certain insect species
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 2-Hydroxy-6-phenylhexan-3-one depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a physiological response. For example, as a pheromone, it may bind to olfactory receptors in insects, triggering behavioral changes .
類似化合物との比較
Similar Compounds
2-Phenylhexan-3-one: Similar in structure but lacks the hydroxyl group.
3-Hydroxy-2-phenylhexan-4-one: Similar but with different positioning of functional groups.
Uniqueness
2-Hydroxy-6-phenylhexan-3-one is unique due to the specific positioning of its hydroxyl and ketone groups, which confer distinct chemical and biological properties. Its ability to act as a pheromone in certain insect species highlights its unique role in biological systems .
特性
CAS番号 |
213325-06-5 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-hydroxy-6-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3 |
InChIキー |
CYZQHZJORZIETF-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)CCCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


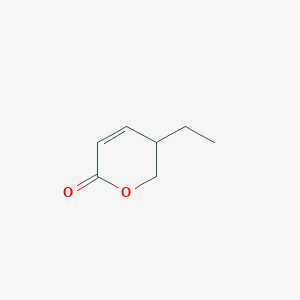
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)
![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
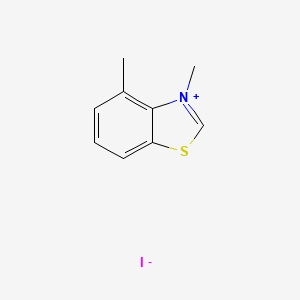
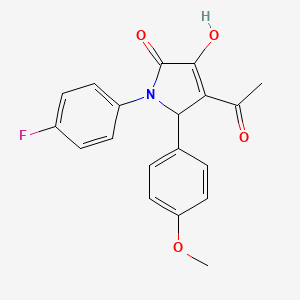
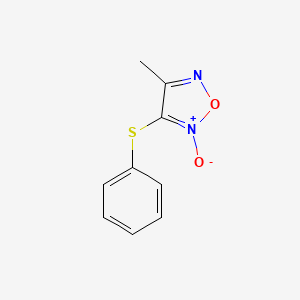
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
